Benzyl methanethiosulfonate

Descripción general

Descripción

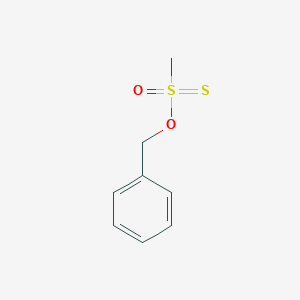

Benzyl methanethiosulfonate is a useful research compound. Its molecular formula is C8H10O2S2 and its molecular weight is 202.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Probing in Protein Studies

Benzyl methanethiosulfonate is primarily utilized as a chemical probe for studying protein structures and functions. It reacts selectively with cysteine residues in proteins, enabling researchers to investigate protein interactions and conformational changes. This property allows for the examination of:

- Cysteine Reactivity : The compound can modify cysteine residues, providing insights into their roles in enzyme activity and protein stability. For example, studies have shown that modifications using this compound can influence the gating mechanisms of mechanosensitive channels in bacteria, affecting their viability under osmotic stress .

- Structural Analysis : By employing this compound in experiments, researchers can map the surface topology of proteins and identify critical regions involved in ligand binding or enzymatic activity .

Antioxidant and Antimicrobial Properties

Research indicates that this compound exhibits antioxidant properties, which may contribute to its biological effects. In particular:

- Antioxidant Activity : Studies have demonstrated that compounds related to this compound can reduce oxidative stress markers in biological systems, suggesting potential applications in preventing oxidative damage .

- Antimicrobial Effects : The compound has shown promising results against various bacterial strains. For instance, it has been tested for antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating significant zones of inhibition comparable to established antibiotics .

Cancer Research

This compound's potential therapeutic applications extend into cancer research:

- Inhibition of Tumor Growth : Preliminary studies indicate that this compound may suppress tumor growth by modulating cellular pathways involved in proliferation and apoptosis. Its ability to affect ornithine decarboxylase activity—a key enzyme in polyamine synthesis—has been linked to reduced tumor promotion in experimental models .

- Mechanistic Insights : The compound's interactions at the molecular level provide insights into how thiosulfonates can be leveraged for therapeutic purposes against cancer cells, particularly through mechanisms involving redox modulation .

Table 1: Summary of Experimental Findings Using this compound

Propiedades

Fórmula molecular |

C8H10O2S2 |

|---|---|

Peso molecular |

202.3 g/mol |

Nombre IUPAC |

methyl-oxo-phenylmethoxy-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/C8H10O2S2/c1-12(9,11)10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |

Clave InChI |

VWGMLICGELEWLM-UHFFFAOYSA-N |

SMILES canónico |

CS(=O)(=S)OCC1=CC=CC=C1 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.